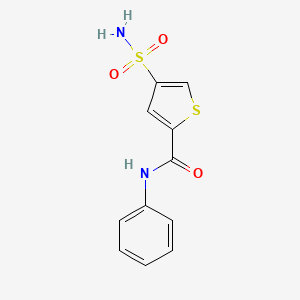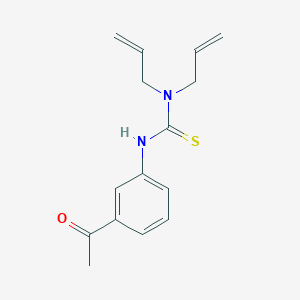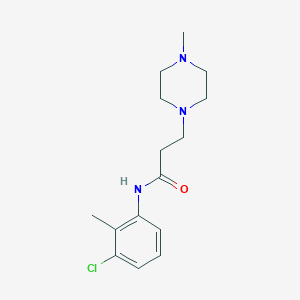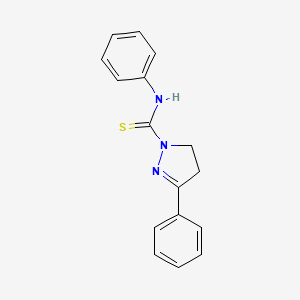
4-(aminosulfonyl)-N-phenyl-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(aminosulfonyl)-N-phenyl-2-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as ACT-246475 and is a potent and selective inhibitor of the T-type calcium channel. The T-type calcium channel is a crucial target for the treatment of various diseases, including epilepsy, neuropathic pain, and cardiovascular diseases. In
作用機序
The T-type calcium channel plays a crucial role in the regulation of calcium influx in cells. 4-(aminosulfonyl)-N-phenyl-2-thiophenecarboxamide inhibits the T-type calcium channel by binding to the alpha subunit of the channel. This binding results in a decrease in calcium influx, which leads to the inhibition of neurotransmitter release and a reduction in neuronal excitability. This mechanism of action makes this compound a potential therapeutic agent for the treatment of neurological disorders such as epilepsy and neuropathic pain.
Biochemical and Physiological Effects
The inhibition of the T-type calcium channel by this compound has several biochemical and physiological effects. One of the primary effects is the reduction in neuronal excitability, which leads to a decrease in the release of neurotransmitters such as glutamate and acetylcholine. This reduction in neurotransmitter release results in the inhibition of synaptic transmission, which can alleviate symptoms associated with neurological disorders such as epilepsy and neuropathic pain.
実験室実験の利点と制限
One of the primary advantages of using 4-(aminosulfonyl)-N-phenyl-2-thiophenecarboxamide in lab experiments is its potency and selectivity. This compound is a potent and selective inhibitor of the T-type calcium channel, which makes it an ideal tool for investigating the role of this channel in various diseases. However, one of the limitations of using this compound is its solubility in water. This compound is poorly soluble in water, which can make it challenging to administer in lab experiments.
将来の方向性
There are several future directions for the research on 4-(aminosulfonyl)-N-phenyl-2-thiophenecarboxamide. One of the primary directions is the investigation of its efficacy in the treatment of various neurological disorders such as epilepsy and neuropathic pain. Another direction is the exploration of its potential applications in the treatment of cardiovascular diseases such as hypertension and arrhythmia. Additionally, the development of more water-soluble derivatives of this compound could enhance its efficacy and make it more accessible for use in lab experiments.
Conclusion
In conclusion, this compound is a potent and selective inhibitor of the T-type calcium channel. This compound has potential applications in the treatment of various diseases, including epilepsy, neuropathic pain, and cardiovascular diseases. The mechanism of action of this compound involves the inhibition of neurotransmitter release and a reduction in neuronal excitability. While there are limitations to using this compound in lab experiments, its potency and selectivity make it an ideal tool for investigating the role of the T-type calcium channel in various diseases. Future research on this compound could lead to the development of new treatments for neurological and cardiovascular diseases.
合成法
The synthesis of 4-(aminosulfonyl)-N-phenyl-2-thiophenecarboxamide involves the reaction of 4-chloro-N-phenyl-2-thiophenecarboxamide with ammonium sulfamate in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain a pure form of this compound.
科学的研究の応用
The T-type calcium channel is a crucial target for the treatment of various diseases, including epilepsy, neuropathic pain, and cardiovascular diseases. 4-(aminosulfonyl)-N-phenyl-2-thiophenecarboxamide is a potent and selective inhibitor of the T-type calcium channel. Therefore, it has potential applications in the treatment of these diseases. In recent years, several studies have been conducted to investigate the efficacy of this compound in the treatment of various diseases.
特性
IUPAC Name |
N-phenyl-4-sulfamoylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S2/c12-18(15,16)9-6-10(17-7-9)11(14)13-8-4-2-1-3-5-8/h1-7H,(H,13,14)(H2,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJWVFIKPXFEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CS2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4,8-dimethyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5814855.png)
![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]azepane](/img/structure/B5814868.png)

![3-[(4-chlorophenyl)thio]-N-(3,4-difluorophenyl)propanamide](/img/structure/B5814875.png)
![(4-{[(4-methoxyphenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B5814879.png)
![4-fluoro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5814891.png)
![N-{4-[(3-methyl-1H-pyrazol-1-yl)carbonyl]phenyl}butanamide](/img/structure/B5814895.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5814906.png)
![1-[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B5814914.png)


![ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5814937.png)
![2-(2-methylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B5814940.png)